molecular formula C7H8BrN3O4 B2562770 methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1006994-38-2

methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B2562770
CAS No.: 1006994-38-2
M. Wt: 278.062
InChI Key: JOZUFBDURKCLCH-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative characterized by a bromo and nitro substituent at the 4- and 3-positions of the pyrazole ring, respectively, and a methyl propanoate ester side chain. This compound is notable for its electron-withdrawing substituents, which influence its electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

methyl 3-(4-bromo-3-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O4/c1-15-6(12)2-3-10-4-5(8)7(9-10)11(13)14/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZUFBDURKCLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Bromo vs. Iodo Substitution
  • Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate () replaces bromo with iodo. The larger atomic radius and lower electronegativity of iodine increase molecular weight (C₇H₉IN₂O₂ vs. C₇H₈BrN₃O₄) and alter reactivity. Iodo derivatives are often more reactive in nucleophilic substitutions but less stable under light .
Nitro vs. Carbamoyl Substitution
  • Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate () replaces the nitro group with a carbamoyl (-CONH₂) group. However, the nitro group in the target compound may improve electrophilic substitution resistance .
Trifluoromethyl and Halogenated Aryl Groups
  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () and 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () feature chlorophenyl and bromomethyl substituents. These groups increase steric bulk and lipophilicity, affecting metabolic stability and membrane permeability compared to the nitro group .

Physical and Spectral Properties

Melting Points and Hydrogen Bonding
  • Compound 16 () with a bromophenyl group has a higher melting point (200–201°C) than 17 (129–130°C), which has a chlorophenyl group. The nitro group in the target compound likely enhances hydrogen bonding (as an acceptor), increasing crystallinity .
  • The trifluoromethyl-substituted 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid () may exhibit lower solubility due to increased lipophilicity compared to the nitro analog .
IR and NMR Data
  • The nitro group in the target compound would show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), distinct from the carbonyl (C=O) peaks (~1650 cm⁻¹) in sulfonamide derivatives (e.g., 13 in ) .

Biological Activity

Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H8BrN3O4C_7H_8BrN_3O_4 and a molecular weight of approximately 248.06 g/mol. The presence of bromo and nitro substituents on the pyrazole ring significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially leading to therapeutic effects in conditions such as inflammation and cancer. For instance, similar pyrazole derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Receptor Binding : Its structural features allow it to interact with specific receptors, influencing cellular signaling pathways. This interaction can modulate responses in various biological systems, including those related to pain and immune responses .
  • Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests that this compound may also possess such activities, warranting further investigation .

Antimicrobial Properties

Research indicates that pyrazole derivatives can exhibit significant antimicrobial activity. For example, studies have shown that certain pyrazole compounds effectively inhibit the growth of bacterial strains like E. coli and Staphylococcus aureus at varying concentrations . While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with similar structures have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The presence of nitro groups in the structure may enhance these effects by facilitating interactions with inflammatory mediators.

Anticancer Potential

Preliminary studies on related compounds indicate that this compound could exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . Further research is necessary to elucidate these effects specifically for this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameStructureKey Biological Activity
Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoateChloro StructureAntimicrobial, anti-inflammatory
Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoateNitro StructureAnticancer, enzyme inhibition
Methyl 3-(4-bromo-5-nitro-1H-pyrazol-1-yl)propanoateN/APotentially similar activities due to structural similarities

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of new pyrazole derivatives, highlighting their potential as therapeutic agents. For instance:

  • Study on Pyrazole Derivatives : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activities. Some compounds showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Evaluation : Another study evaluated various pyrazole derivatives against multiple bacterial strains, demonstrating promising results that suggest potential applications in treating infections .

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